molecular formula C23H17NO4S B2380562 Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-84-1

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2380562
CAS No.: 397278-84-1
M. Wt: 403.45
InChI Key: VPWWBKIIVIUERW-UHFFFAOYSA-N
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Description

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a 4-phenoxybenzamido substituent at position 3 and a methyl ester group at position 2 of the heterocyclic core.

Properties

IUPAC Name

methyl 3-[(4-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-9-5-6-10-19(18)29-21)24-22(25)15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWWBKIIVIUERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 4-phenoxybenzoic acid with 3-amino-2-carboxybenzo[b]thiophene under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate has shown promise in various therapeutic applications:

  • Anti-inflammatory Properties: The compound exhibits potential in inhibiting inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Activity: Research indicates that this compound may inhibit specific kinases involved in cancer progression, disrupting cellular signaling pathways crucial for tumor growth .

Biological Research

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on various biological processes:

  • Microtubule Inhibition: Similar compounds have demonstrated potent inhibition of microtubule polymerization, which is vital for cancer cell division. This suggests that this compound may also possess similar properties .

Material Science

In materials science, this compound is explored for its applications in developing organic semiconductors and corrosion inhibitors. Its unique structure may contribute to enhanced performance in electronic applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity: In vitro studies demonstrated that derivatives of benzo[b]thiophene exhibited IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .
  • Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory responses, showing promising results that warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer progression . The compound’s ability to modulate estrogen receptors also contributes to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Substituents significantly impact molecular weight, polarity, and solubility:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C₂₄H₁₈N₂O₄S 430.48 Ester, amide, phenoxy
4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate C₁₄H₁₃FNO₅S₂ 382.39 Sulfonamide, morpholine, ester
Ethyl 3-benzoylamino-...-benzo[b]thiophene-2-carboxylate C₂₀H₁₈N₄O₃S 406.45 Imidazole, benzoylamino, ester
Methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate C₁₃H₁₀ClNO₃S 295.74 Chlorobenzoylamino, ester
  • Polarity: The target compound’s phenoxy group introduces lipophilicity, while sulfonamide () or imidazole () groups enhance hydrogen-bonding capacity.
  • Steric Effects: Bulky substituents like morpholinosulfonyl () may hinder molecular docking compared to the target’s planar phenoxybenzamido group.

Biological Activity

Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiophene Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenoxy Group : This is accomplished via acylation reactions using phenoxybenzoyl chloride.
  • Esterification : The final step involves esterification of the carboxylic acid with methanol, often facilitated by acid catalysts.

The compound's structure features a thiophene ring fused with a carboxylate and an amide functional group, which are crucial for its biological activity.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis (MTB) with minimal inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria . The presence of the phenoxy and amide groups enhances its interaction with bacterial targets.

Anticancer Properties

The compound has been evaluated for its anticancer potential across various cancer cell lines. Notably, it has shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant potency . Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, providing insights into its mechanism of action .

Anti-inflammatory Effects

Benzothiophene derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic effects in diseases characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It has potential interactions with cellular receptors that regulate inflammatory responses and apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityMIC/IC50 ValuesNotes
This compoundAntimicrobial, AnticancerMIC: 0.91 - 2.83 μg/mLEffective against MTB
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylateAntimicrobialMIC: Not specifiedSimilar structure but different substitution pattern
Other Benzothiophene DerivativesVarious activitiesVaries widelyBroad spectrum but specific activity profiles

Case Studies

  • Antitubercular Activity : A study demonstrated that this compound exhibited significant antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, outperforming some clinically used drugs .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound significantly inhibited the growth of several cancer cell lines while showing low cytotoxicity towards normal cells, suggesting its potential as a selective anticancer agent .

Q & A

Q. How can the synthesis of methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including the formation of the benzo[b]thiophene core, followed by amidation and esterification. Key steps include:

  • Core formation : Use Gewald reaction analogs to construct the benzo[b]thiophene scaffold, employing sulfur and cyanoacetate derivatives under controlled temperatures (60–80°C) .
  • Amidation : Couple the 4-phenoxybenzamido group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and use microwave-assisted synthesis to reduce reaction times .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the benzo[b]thiophene core (e.g., aromatic protons at δ 7.2–8.5 ppm and ester carbonyl at δ ~165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~434.1 for C23_{23}H17_{17}NO4_4S) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or substituent positioning in the solid state .

Q. What are the key physicochemical properties to characterize for this compound?

  • Solubility : Test in DMSO (>10 mg/mL for biological assays) and aqueous buffers (pH 2–8) to assess formulation feasibility .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • LogP : Determine experimentally using shake-flask methods (predicted ~3.5–4.0 via software like MarvinSketch) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Functional group variation : Systematically modify the 4-phenoxybenzamido group (e.g., replace phenoxy with piperidinylsulfonyl or fluorobenzamido) and assess binding to targets like kinase enzymes .
  • Bioisosteric replacements : Substitute the benzo[b]thiophene core with thieno[3,2-b]thiophene or benzofuran analogs to evaluate electronic effects on potency .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., Hammett σ, molar refractivity) to correlate substituent effects with IC50_{50} values in enzymatic assays .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to identify binding poses conflicting with experimental IC50_{50} values, focusing on hydrogen bonding with kinase hinge regions .
  • Meta-analysis : Aggregate data from analogs (e.g., methyl 3-iodobenzo[b]thiophene-2-carboxylate) to identify trends in substituent-driven activity .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS (t1/2_{1/2} >30 min desirable) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • In vitro toxicity : Use HepG2 cells for cytotoxicity (CC50_{50} >50 μM) and hERG assays (IC50_{50} >10 μM) to prioritize candidates .

Methodological Guidance

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives?

  • Coupling conditions : Use bulky coupling agents (e.g., HATU) and elevated temperatures (60–80°C) for hindered amide bond formation .
  • Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Force field refinement : Re-optimize docking parameters (e.g., solvation models in AMBER) to better match crystallographic data .
  • Free energy calculations : Apply MM/GBSA or FEP+ to account for entropy/enthalpy contributions overlooked in rigid docking .

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